3-cyano-N-methylbenzenesulfonamide
Overview
Description
3-cyano-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonamide group, a methyl group, and a cyano group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 196.23 .Scientific Research Applications
Synthesis Techniques and Chemical Applications
- Electrophilic Cyanation Reagents: N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a benign electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides. This methodology is highlighted for its efficiency, including the chemoselective monocyanation of dibromoarenes, demonstrating its utility in preparing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
- Rhodium-Catalyzed Cyanation: Efficient and selective rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent has been developed. This method is notable for its tolerance of various functional groups, facilitating the synthesis of diverse substituted acrylonitriles (Chaitanya & Anbarasan, 2015).
Biological Applications
- Anticancer Effects and Enzyme Inhibition: New dibenzenesulfonamides have shown potential anticancer effects by inducing apoptosis and autophagy pathways. These compounds have also demonstrated inhibitory effects on certain carbonic anhydrase isoenzymes associated with cancer, suggesting their potential in developing new anticancer drug candidates (Gul et al., 2018).
Catalysis and Material Science
- Oxidation Catalysis: Sulfonamide-substituted iron phthalocyanine, designed for potential oxidation catalysts, exhibits remarkable stability under oxidative conditions and has been used for the oxidation of olefins, indicating its applicability in material science and catalysis (Işci et al., 2014).
Fluorescent Probing
- Selective Detection of Biomolecules: A fluorescent probe based on a benzenesulfonamide derivative has been synthesized, showing high selectivity towards glutathione and cysteine among amino acids and metal ions. This indicates its potential as a specific probe for detecting these biomolecules in living cells (Wei et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
3-Cyano-N-methylbenzenesulfonamide is primarily used as a reagent in the synthesis of structurally diverse amides . Its primary targets are aryl and alkyl carboxylic acids, which it interacts with to facilitate the amidation process .
Mode of Action
The compound acts as an electrophilic cyanating reagent in the amidation of aryl and alkyl carboxylic acids . Unlike other cyanating reagents, this compound undergoes an unusual desulfonylation/decyanation reaction . This unique mode of action allows for the efficient synthesis of a wide range of amides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amidation of carboxylic acids . The compound’s unique mode of action results in the formation of structurally diverse amides, which can have various downstream effects depending on their specific structures and properties .
Result of Action
The primary result of this compound’s action is the efficient synthesis of structurally diverse amides . These amides can be used in various applications, including the late-stage amidation of bioactive carboxylic acids .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 3-cyano-N-methylbenzenesulfonamide, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve interactions with various enzymes and proteins, although the specific biomolecules that interact with this compound are not currently known .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical reactions . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not currently known.
Properties
IUPAC Name |
3-cyano-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSSELQTDZWFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589649 | |
Record name | 3-Cyano-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56542-62-2 | |
Record name | 3-Cyano-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56542-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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